molecular formula C16H10Cl4N2O B12599277 [1-(2,5-Dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl]methanol CAS No. 648869-72-1

[1-(2,5-Dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl]methanol

Cat. No.: B12599277
CAS No.: 648869-72-1
M. Wt: 388.1 g/mol
InChI Key: KLGCSHFLYZKBOY-UHFFFAOYSA-N
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Description

The compound [1-(2,5-Dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl]methanol is a pyrazole derivative featuring two dichlorophenyl substituents at positions 1 and 5 of the pyrazole ring, with a hydroxymethyl group at position 2.

Properties

CAS No.

648869-72-1

Molecular Formula

C16H10Cl4N2O

Molecular Weight

388.1 g/mol

IUPAC Name

[1-(2,5-dichlorophenyl)-5-(3,4-dichlorophenyl)pyrazol-3-yl]methanol

InChI

InChI=1S/C16H10Cl4N2O/c17-10-2-4-13(19)16(6-10)22-15(7-11(8-23)21-22)9-1-3-12(18)14(20)5-9/h1-7,23H,8H2

InChI Key

KLGCSHFLYZKBOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NN2C3=C(C=CC(=C3)Cl)Cl)CO)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2,5-Dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl]methanol typically involves the condensation of appropriate dichlorophenyl hydrazines with suitable aldehydes or ketones under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, in a solvent like ethanol or methanol. The resulting intermediate is then subjected to cyclization to form the pyrazole ring, followed by reduction to yield the final methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems to ensure efficient and scalable synthesis. These systems allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[1-(2,5-Dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: Halogen atoms in the dichlorophenyl groups can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [1-(2,5-Dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl]methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Target Compound
  • Core structure : 1H-pyrazole.
  • Substituents :
    • 1-(2,5-Dichlorophenyl): Chlorine at positions 2 and 5 of the phenyl ring.
    • 5-(3,4-Dichlorophenyl): Chlorine at positions 3 and 4 of the phenyl ring.
    • 3-Hydroxymethyl: Polar functional group enhancing solubility .
Analog 1: 1-[5-(3,4-Dichlorophenyl)-3-(2-naphthyl)-4,5-dihydropyrazol-1-yl]ethanone ()
  • Core structure : 4,5-Dihydropyrazole (pyrazoline), a partially saturated pyrazole analog.
  • Substituents :
    • 5-(3,4-Dichlorophenyl): Shared with the target compound.
    • 3-(2-Naphthyl): Bulky aromatic group increasing hydrophobicity.
    • 1-Acetyl: Electron-withdrawing group affecting reactivity .
  • Structural divergence : The pyrazoline core introduces chirality (R configuration at C13 in the crystal structure), creating a racemic mixture. The dihedral angles between aromatic rings (e.g., 86.8° between naphthyl and dichlorophenyl groups) suggest reduced planarity compared to the fully unsaturated pyrazole core of the target compound .
Analog 2: N-(2,5-dichlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine ()
  • Core structure : 1,2,4-Triazole, a nitrogen-rich heterocycle.
  • Substituents :
    • N-(2,5-Dichlorophenyl): Shared chlorine substitution pattern with the target compound.
    • 5-(Pyridin-3-yl): Nitrogen-containing aromatic ring enabling π-π stacking and hydrogen bonding.

Physicochemical Properties

Property Target Compound Analog 1 (Pyrazoline) Analog 2 (Triazole)
Solubility Moderate (hydroxymethyl enhances) Low (naphthyl and acetyl reduce) Moderate (pyridinyl enhances)
LogP (estimated) ~4.5 (high Cl content) ~5.2 (naphthyl increases) ~3.8 (pyridinyl reduces)
Hydrogen Bonding Yes (hydroxymethyl) No significant donors Yes (amine and pyridinyl N)
Crystallinity Not reported High (slab-like crystals) Powder form

Key Differentiators and Implications

Core Heterocycle : The target compound’s pyrazole core offers full aromaticity and planarity, contrasting with the partially saturated pyrazoline (Analog 1) and the triazole (Analog 2). This may influence binding to flat biological targets (e.g., enzyme active sites).

Substituent Diversity : The hydroxymethyl group in the target compound provides a unique solubility advantage over the hydrophobic naphthyl group in Analog 1 and the tautomer-sensitive triazole in Analog 3.

Chlorine Positioning : The 2,5- and 3,4-dichlorophenyl groups in the target compound may optimize steric and electronic interactions compared to analogs with single chlorine substitutions.

Biological Activity

The compound [1-(2,5-Dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl]methanol is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H14Cl2N2O
  • Molecular Weight : 333.20 g/mol
  • CAS Number : 477712-39-3

The compound features a pyrazole core with dichlorophenyl substituents at positions 1 and 5, which may influence its biological activity through various mechanisms.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, the compound showed cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxic effects of [1-(2,5-Dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl]methanol:

  • Cell Line : A549 human lung adenocarcinoma
  • Method : MTT assay was used to determine cell viability.
  • Results :
    • At a concentration of 100 µM, the compound reduced cell viability by approximately 67% after 24 hours of treatment.
    • The IC50 value was determined to be around 30 µM, indicating potent activity against lung cancer cells.

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Pyrazole derivatives have shown varying degrees of activity against Gram-positive and Gram-negative bacteria.

Antimicrobial Testing Results

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli>128 µg/mL
Pseudomonas aeruginosa>128 µg/mL

These results suggest that while the compound is effective against certain pathogens like S. aureus, it is less effective against others.

The biological activities of [1-(2,5-Dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl]methanol may be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to apoptosis.
  • Antibacterial Mechanism : It may interfere with bacterial cell wall synthesis or disrupt membrane integrity.

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